molecular formula C10H17N5O5 B13835679 H-Gly-Gly-His-OH-H2O

H-Gly-Gly-His-OH-H2O

Cat. No.: B13835679
M. Wt: 287.27 g/mol
InChI Key: OQFXXSYIZBCDIO-FJXQXJEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-His-OH-H2O typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes the following steps :

    Loading the Resin: The first amino acid (glycine) is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid (glycine) is added using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Repetition: Steps 2 and 3 are repeated for the third amino acid (histidine).

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-His-OH-H2O undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .

Scientific Research Applications

H-Gly-Gly-His-OH-H2O has a wide range of scientific research applications, including :

    Chemistry: Used as a ligand in coordination chemistry to study metal-peptide interactions.

    Biology: Employed in biosensors for the detection of metal ions such as copper and nickel.

    Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of metal-chelating agents and catalysts.

Mechanism of Action

The mechanism of action of H-Gly-Gly-His-OH-H2O involves its ability to bind metal ions through the histidine residue. This binding can influence various biochemical pathways and processes. For example, the peptide can mediate protein crosslinking by oxidants, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Gly-His-OH-H2O is unique due to its specific sequence of glycine and histidine residues, which confer distinct metal-binding properties and biological activities. Its ability to form stable complexes with copper and nickel ions makes it particularly valuable in various applications .

Properties

Molecular Formula

C10H17N5O5

Molecular Weight

287.27 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrate

InChI

InChI=1S/C10H15N5O4.H2O/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6;/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19);1H2/t7-;/m0./s1

InChI Key

OQFXXSYIZBCDIO-FJXQXJEOSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN.O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN.O

Origin of Product

United States

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